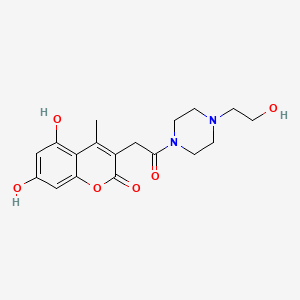
5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one involves multiple steps. One common synthetic route includes the use of medium pressure column chromatography (MPCC) to isolate the compound from natural sources such as Parastrephia quadrangularis
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s biological activities, such as antioxidant and antimicrobial properties, are of interest.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new pharmaceuticals and other industrial products
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. Specific molecular targets and pathways involved are still under investigation and may vary depending on the biological context .
Comparison with Similar Compounds
Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin. Compared to these compounds, 5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one has unique structural features that may contribute to its distinct biological activities. For example, the presence of the piperazine ring and hydroxyethyl group may enhance its solubility and bioavailability .
Properties
Molecular Formula |
C18H22N2O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-methylchromen-2-one |
InChI |
InChI=1S/C18H22N2O6/c1-11-13(10-16(24)20-4-2-19(3-5-20)6-7-21)18(25)26-15-9-12(22)8-14(23)17(11)15/h8-9,21-23H,2-7,10H2,1H3 |
InChI Key |
DGARCRWEOXGMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)N3CCN(CC3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















